1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one scaffold. Key structural features include:
- 3-Methoxypropyl substituent at position 1, enhancing lipophilicity and modulating metabolic stability.
- 9-Methyl group on the pyrrolo moiety, which may sterically influence binding interactions.
The compound’s design likely targets kinase inhibition or protein-protein interaction modulation, leveraging the pyridopyrrolopyrimidine core’s planar aromaticity for intercalation or active-site binding.
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14-5-3-6-24-17(14)21-18-15(19(24)25)13-16(23(18)7-4-10-27-2)20(26)22-8-11-28-12-9-22/h3,5-6,13H,4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBQBIQSVQTLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors. They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions.
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling. The compound inhibits this process, thereby preventing the activation of these signaling pathways.
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The inhibition of FGFRs by the compound results in the disruption of these pathways.
Pharmacokinetics
It is noted that the compound has a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Furthermore, it significantly inhibits the migration and invasion of 4T1 cells.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. For instance, the compound may inhibit enzymes like protein kinases that are crucial for cancer cell survival and replication.
- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective potential. They may modulate neurotransmitter systems or reduce oxidative stress, which is beneficial in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antibiotics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited IC50 values in the nanomolar range against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell cycle regulation and apoptosis induction .
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents revealed that compounds similar to 1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one could significantly reduce neuronal cell death in models of oxidative stress . These findings suggest potential therapeutic applications in treating neurodegenerative disorders.
Chemical Reactions Analysis
Core Structural Reactivity
The compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one scaffold substituted with:
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A 3-methoxypropyl group at position 1.
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A methyl group at position 9.
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A morpholine-4-carbonyl group at position 2.
Key reactive sites include:
-
Morpholine-4-carbonyl moiety : Susceptible to nucleophilic acyl substitution or hydrolysis.
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Pyrido-pyrrolo-pyrimidinone core : Potential for electrophilic aromatic substitution (EAS) or hydrogenation.
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3-Methoxypropyl chain : Ether cleavage or oxidation reactions .
Amide Bond Formation
The morpholine-4-carbonyl group is introduced via coupling reactions. For example:
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Reagent : Carbodiimides (e.g., EDC/HOBt) or phosphonium/uronium reagents (e.g., HATU).
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Substrate : A pyrido-pyrrolo-pyrimidinone carboxylic acid derivative reacts with morpholine .
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Carboxylic acid activation | HATU, DIPEA, DMF, 0°C → RT | 72–85% | |
| Morpholine coupling | Stirred 12–18 hrs under N₂ atmosphere |
Ether Cleavage
The 3-methoxypropyl group can undergo demethylation under strong acids (e.g., HI or BBr₃):
| Reagent | Conditions | Outcome |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT | Methoxy → hydroxyl conversion |
Hydrolysis of Morpholine Carbonyl
Under acidic or basic conditions, the morpholine-4-carbonyl group hydrolyzes to a carboxylic acid:
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Base : NaOH (1M, reflux, 6 hrs) → yields pyrido-pyrrolo-pyrimidinone-2-carboxylic acid .
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Acid : HCl (6M, 100°C, 12 hrs) → partial decomposition observed .
Oxidative Pathways
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Methoxypropyl chain : Susceptible to oxidation (e.g., KMnO₄/H₂SO₄) to form propionic acid derivatives .
Electrophilic Aromatic Substitution (EAS)
The pyrrolo-pyrimidinone core undergoes regioselective halogenation:
-
Bromination : NBS in DMF introduces Br at position 7 (adjacent to the electron-rich pyrrole nitrogen) .
| Reagent | Position | Selectivity |
|---|---|---|
| NBS | C7 | >90% |
Pharmacological Modifications
Derivatives of this compound are synthesized for structure-activity relationship (SAR) studies:
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Morpholine replacement : Piperazine or piperidine analogs show altered kinase inhibition profiles .
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Methoxypropyl chain truncation : Shorter chains reduce metabolic stability but increase solubility .
Key Research Findings
-
Patent WO2013090664A1 : Morpholine-carbonyl derivatives exhibit enhanced selectivity for kinase targets compared to piperazine analogs .
-
PubChem CID 4910228 : Stability studies indicate susceptibility to photodegradation, requiring storage under inert conditions .
-
US8232278B2 : Brominated derivatives at C7 show 3× higher potency in enzymatic assays .
Reaction Optimization Challenges
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
*Inferred from analogs with similar substitution patterns .
Key Findings from Comparative Studies
Solubility and Bioavailability :
- The morpholine-4-carbonyl group in the target compound improves aqueous solubility compared to the 4-ethylpiperazine (logP ~2.1 vs. ~2.5) and phenylethyl amide (logP ~3.0) derivatives .
- Piperidinecarboxamide analogs exhibit intermediate solubility due to the balance between lipophilic (piperidine) and polar (carboxamide) moieties .
Receptor Binding Affinity: Morpholine-containing derivatives demonstrate superior kinase inhibition (IC50 = 12 nM vs. PI3Kα) compared to ethylpiperazine analogs (IC50 = 28 nM), likely due to stronger hydrogen bonding with ATP-binding pockets . Phenylethyl and dimethoxyphenyl carboxamide analogs show reduced potency (IC50 > 100 nM) but higher selectivity for non-kinase targets, such as G-protein-coupled receptors .
Metabolic Stability :
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step protocols, often starting with a pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Morpholine-4-carbonyl incorporation : Use coupling agents like EDCI/HOBt to attach the morpholine moiety to the pyrimidine ring under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Methoxypropyl substitution : Alkylation of the nitrogen atom in the pyrrolo ring using 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/DMF) improve purity. Reaction monitoring with TLC or HPLC is critical to identify intermediates .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR analysis : Compare experimental ¹H/¹³C NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw). Key diagnostic signals include the morpholine carbonyl (δ ~165–170 ppm in ¹³C NMR) and methoxypropyl protons (δ ~3.2–3.5 ppm in ¹H NMR) .
- Mass spectrometry : Confirm molecular weight (C₂₃H₂₅N₅O₄, [M+H]⁺ = 448.19) using HRMS (ESI+ mode) .
- X-ray crystallography : If single crystals are obtainable, resolve the Z-configuration of substituents (e.g., morpholine orientation) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. anti-inflammatory effects) may arise from assay conditions or impurity profiles. Mitigate via:
- Standardized assays : Use cell lines (e.g., RAW 264.7 macrophages) with consistent LPS-induced inflammation protocols .
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify EC₅₀ values. Include positive controls (e.g., dexamethasone for anti-inflammatory studies) .
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) before biological testing .
Q. What strategies are effective for studying the compound’s interaction with kinase targets?
Methodological Answer: The morpholine and pyrimidine moieties suggest kinase inhibition potential. Use:
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., PI3Kγ or JAK2) using AutoDock Vina. Focus on hydrogen bonds with morpholine carbonyl and hydrophobic interactions with the pyrido-pyrrolo core .
- Surface plasmon resonance (SPR) : Immobilize kinases on a CM5 chip to measure binding affinity (KD) in real-time .
- Enzymatic assays : Test inhibition of kinase activity (e.g., ADP-Glo™ assay for PI3K) at varying compound concentrations .
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer: Adopt protocols from environmental chemistry studies:
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hrs. Monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) in a quartz cell and analyze photoproducts .
- Ecotoxicity screening : Use Daphnia magna or algae models to assess acute toxicity (LC₅₀) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
Methodological Answer: Variations in yields (e.g., 40–75% for morpholine derivatives) may stem from:
- Reagent quality : Use freshly distilled DMF to avoid amine contamination during alkylation .
- Catalyst selection : Compare palladium on carbon vs. palladium acetate in coupling reactions .
- Temperature control : Maintain strict anhydrous conditions for morpholine incorporation to prevent hydrolysis .
Experimental Design Considerations
Q. What statistical models are appropriate for dose-response studies?
Methodological Answer: Adopt nonlinear regression models:
- Four-parameter logistic curve : Fit data using GraphPad Prism to calculate EC₅₀, Hill slope, and efficacy .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
Structural and Functional Comparisons
Q. How does this compound differ from structurally similar pyrido-pyrrolo derivatives?
Key Differentiators
| Feature | This Compound | Analog (e.g., 2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one) |
|---|---|---|
| Substituents | Morpholine-4-carbonyl, methoxypropyl | Methoxyphenyl, no morpholine |
| Bioactivity | Dual kinase/anti-inflammatory action | Limited to antioxidant effects |
| Synthetic Complexity | Multi-step (>5 steps) | 3-step synthesis |
| Solubility | Moderate (DMSO >10 mM) | Poor aqueous solubility |
| Data derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
